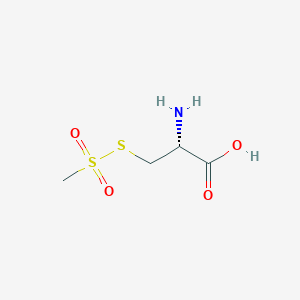

(R)-2-Amino-2-carboxyethylmethanethiosulfonate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of analogs and derivatives related to (R)-2-Amino-2-carboxyethylmethanethiosulfonate involves innovative methods to achieve high selectivity and yield. For instance, the diastereo- and enantioselective synthesis of 2-substituted 1-aminocyclopropane-1-carboxylic acids showcases the application of protected 2,3-methano amino acid analogs, which are pivotal in the synthesis of compounds with similar structures to (R)-2-Amino-2-carboxyethylmethanethiosulfonate (Frick, Klassen, & Rapoport, 2005).

Molecular Structure Analysis

The detailed molecular structure of compounds akin to (R)-2-Amino-2-carboxyethylmethanethiosulfonate is critical for understanding their chemical behavior. Studies involving crystal structure analysis, such as the work on 2-amino-4-methylpyridinium 3-carboxy-4-hydroxybenzenesulfonate monohydrate, provide insights into the hydrogen bonding and molecular geometry that influence the reactivity and properties of these compounds (Hemamalini & Fun, 2010).

Chemical Reactions and Properties

(R)-2-Amino-2-carboxyethylmethanethiosulfonate and its derivatives participate in a range of chemical reactions, showcasing their versatility. The synthesis and reactivity of N-substituted 2-aminoethanethiosulfuric acids highlight the potential of these compounds in forming antiradiation agents, indicating their chemical robustness and functional group reactivity (Klayman & Gilmore, 1964).

Physical Properties Analysis

Understanding the physical properties of (R)-2-Amino-2-carboxyethylmethanethiosulfonate derivatives is essential for their application in various fields. The study of crystal structures and hydrogen bonding patterns, as in the case of 2-amino-4-methylpyridinium 3-carboxy-4-hydroxybenzenesulfonate monohydrate, reveals the impact of molecular interactions on the solubility, melting point, and overall stability of these compounds (Hemamalini & Fun, 2010).

Chemical Properties Analysis

The chemical properties of (R)-2-Amino-2-carboxyethylmethanethiosulfonate derivatives, such as reactivity towards different reagents, stability under various conditions, and the ability to undergo specific reactions, are crucial for their application in synthetic chemistry. Research on the synthesis and reactivity of related compounds, like N-substituted 2-aminoethanethiosulfuric acids, underscores the significance of functional group manipulation and reaction conditions in determining the outcome of chemical transformations (Klayman & Gilmore, 1964).

Wissenschaftliche Forschungsanwendungen

(Frick, Klassen, & Rapoport, 2005) describe the enantiodivergent synthesis of protected 2,3-methano amino acid analogs, a method that could potentially utilize compounds like (R)-2-Amino-2-carboxyethylmethanethiosulfonate for the synthesis of analogs of glutamic acid and ornithine.

(Klayman & Gilmore, 1964) discuss the synthesis of N-substituted 2-aminoethanethiosulfuric acids, a process that may involve compounds structurally related to (R)-2-Amino-2-carboxyethylmethanethiosulfonate, demonstrating their potential as antiradiation agents for animals.

(Mucha, Kafarski, & Berlicki, 2011) explore the broad capability of R-aminophosphonic acids in influencing physiological and pathological processes, which could include derivatives of (R)-2-Amino-2-carboxyethylmethanethiosulfonate.

(Bruice & Kenyon, 1982) developed a method for the synthesis of sulfhydryl-specific alkyl alkanethiolsulfonate reagents, including derivatives of (R)-2-Amino-2-carboxyethylmethanethiosulfonate, for modifying the sulfhydryl groups of various compounds.

(Elbayed et al., 2013) utilized HR-MAS NMR spectroscopy to investigate interactions between skin sensitizers and nucleophilic amino acids, suggesting potential applications of (R)-2-Amino-2-carboxyethylmethanethiosulfonate in studying skin sensitization.

(Abdolrasulnia & Wood, 1979) studied the transfer of persulfide sulfur from thiocystine to rhodanese, an area where (R)-2-Amino-2-carboxyethylmethanethiosulfonate might find application due to its structural properties.

(Tsuchihashi, Mitamura, & Ogura, 1979) demonstrated the synthesis of (S,S)-2-Amino-3-phenylbutyric acid, a process that may be relevant for synthesizing analogs or derivatives of (R)-2-Amino-2-carboxyethylmethanethiosulfonate.

(Babu et al., 2014) studied 2-amino-6-methylpyridinium 4-methylbenzenesulfonate, indicating possible applications in studying interactions involving similar compounds like (R)-2-Amino-2-carboxyethylmethanethiosulfonate.

(Nakauchi et al., 2003) explored the effects of amino acids on ornithine cytotoxicity, which could be relevant for research involving (R)-2-Amino-2-carboxyethylmethanethiosulfonate.

(Kuner et al., 2001) examined the AMPA receptor channels and the use of methanethiosulfonate reagents, hinting at potential applications in studying receptor-ligand interactions involving (R)-2-Amino-2-carboxyethylmethanethiosulfonate.

(Yajima et al., 2007) reported on the synthesis of optically active 2-aminobutanoic acid, which may provide insights into the synthesis of stereochemically complex compounds like (R)-2-Amino-2-carboxyethylmethanethiosulfonate.

(Cullen, McBride, & Reglinski, 1984) investigated the reaction of methylarsenicals with thiols, suggesting possible research applications for thiol-reactive compounds like (R)-2-Amino-2-carboxyethylmethanethiosulfonate.

(Viso et al., 2011) presented an update on α,β-diamino acids, highlighting the significance of amino acids and their derivatives in various fields, which could include (R)-2-Amino-2-carboxyethylmethanethiosulfonate.

(Gal, 1977) described the synthesis of (R)- and (S)-amphetamine-d3, indicating potential synthetic routes relevant to the synthesis of compounds like (R)-2-Amino-2-carboxyethylmethanethiosulfonate.

(Fü̈rst et al., 1990) assessed pre-column derivatization methods for HPLC determination of amino acids, which could be applicable for analyzing compounds like (R)-2-Amino-2-carboxyethylmethanethiosulfonate.

(Ling et al., 2013) developed a chelating resin with amino and carboxyl groups, potentially relevant for the study of (R)-2-Amino-2-carboxyethylmethanethiosulfonate's interactions with metals and other compounds.

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-methylsulfonylsulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO4S2/c1-11(8,9)10-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQGAHEAQVIFZHB-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)SC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601308037 | |

| Record name | S-(Methylsulfonyl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601308037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Amino-2-carboxyethylmethanethiosulfonate | |

CAS RN |

351422-29-2 | |

| Record name | S-(Methylsulfonyl)-L-cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351422-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-(Methylsulfonyl)-L-cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601308037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

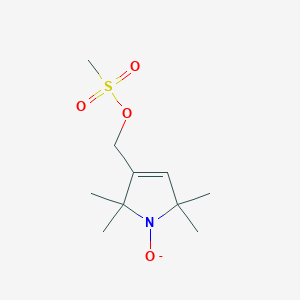

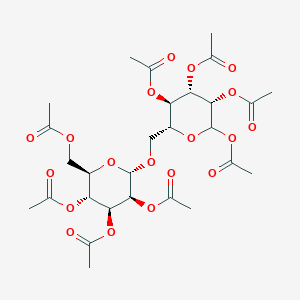

![[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-chloro-4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B1139886.png)